molecular formula C68H60Cl2N8O17 B15192161 Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl-

Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl-

Cat. No.: B15192161
M. Wt: 1332.1 g/mol
InChI Key: VQQKQMFJTKKOMN-MYCJKHIDSA-N
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Description

Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is a derivative of teicoplanin, a glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. Teicoplanin was first extracted from the bacterium Actinoplanes teichomyceticus and is known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci . The compound is a semisynthetic derivative designed to enhance the antibacterial activity and pharmacokinetic properties of the parent molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves multiple steps, starting from the natural product teicoplanin. The key steps include:

    Isolation of Teicoplanin Aglycon: The aglycon is obtained by removing the sugar moieties from teicoplanin through hydrolysis.

    Introduction of the Adamantyl Group: The 38-(2-adamantyl)aminocarbonyl- group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of teicoplanin and its derivatives typically involves fermentation of Actinoplanes teichomyceticus, followed by extraction and purification processes. The semisynthetic modification to introduce the 38-(2-adamantyl)aminocarbonyl- group is carried out in a controlled laboratory setting to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and pharmacokinetic properties .

Scientific Research Applications

Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves inhibition of bacterial cell wall synthesis. The compound binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the cell wall. This leads to cell lysis and death of the bacteria . The adamantyl group enhances the binding affinity and stability of the compound, making it more effective against resistant strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is unique due to the presence of the adamantyl group, which enhances its antibacterial activity and stability. This makes it a valuable compound for treating infections caused by multidrug-resistant bacteria .

Properties

Molecular Formula

C68H60Cl2N8O17

Molecular Weight

1332.1 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-N-(2-adamantyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

InChI

InChI=1S/C68H60Cl2N8O17/c69-41-14-26-1-7-47(41)94-50-21-35-22-51(61(50)85)95-48-8-4-31(19-42(48)70)60(84)59-68(92)77-58(67(91)73-54-32-10-27-9-28(12-32)13-33(54)11-27)40-24-37(80)25-46(83)52(40)39-18-30(3-5-44(39)81)55(64(88)78-59)75-66(90)57(35)76-65(89)56-34-16-36(79)23-38(17-34)93-49-20-29(2-6-45(49)82)53(71)63(87)72-43(15-26)62(86)74-56/h1-8,14,16-25,27-28,32-33,43,53-60,79-85H,9-13,15,71H2,(H,72,87)(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,88)/t27?,28?,32?,33?,43-,53+,54?,55-,56+,57-,58+,59+,60-/m1/s1

InChI Key

VQQKQMFJTKKOMN-MYCJKHIDSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)NC2C3CC4CC(C3)CC2C4)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4C5=C(C(=CC(=C5)O)O)C6=C(C=CC(=C6)C7C(=O)NC(C(C8=CC(=C(C=C8)OC9=CC1=CC(=C9O)OC2=C(C=C(CC3C(=O)NC(C5=CC(=CC(=C5)OC5=C(C=CC(=C5)C(C(=O)N3)N)O)O)C(=O)NC1C(=O)N7)C=C2)Cl)Cl)O)C(=O)N4)O

Origin of Product

United States

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